(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone
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Description
(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic applications.
Scientific Research Applications
- The compound contains several pharmacophoric groups, including the aziridine, oxadiazole, pyridine, and phthalimide moieties. These features make it a potential active ingredient for medicines .
- Compounds with the 1,2,4-oxadiazole moiety have been explored for treating conditions such as migraine, mucoviscidosis, Duchenne muscular dystrophy, Alzheimer’s, and Parkinson’s diseases. They exhibit anti-inflammatory, antitumor, analgesic, antimicrobial, and hypotensive properties .
- The pyridine fragment is present in active substances like isoniazid (used to treat tuberculosis), nicotinic acid, and nicotinamide. Omeprazole, a 4-hydroxypyridine derivative, is used for gastritis and ulcers .
- Novel octahydropyrrolo[3,4-c]pyrroles have been investigated as selective orexin-2 antagonists for the treatment of primary insomnia . These compounds target the orexin system, which regulates wakefulness and sleep.
- Researchers have explored green synthesis methods for octahydropyrrolo[3,4-c]pyrroles. These methods use environmentally friendly solvents and provide highly functionalized derivatives .
- Aziridines, including N-phthalimidoaziridines, are important intermediates in organic synthesis. They grant access to various heterocyclic compounds that are otherwise challenging to obtain .
- N-phthalimidoaziridines can be used to obtain N-aminoaziridines, which are precursors of biologically active substances. These include antitumor and antibacterial drugs used to treat respiratory diseases .
- N-substituted aziridines exhibit cytotoxic properties by inhibiting cancer cell growth through DNA alkylation. These derivatives are studied for their potential in cancer therapy .
- Researchers have optimized the physicochemical and DMPK properties of octahydropyrrolo[3,4-c]pyrroles to achieve suitable tissue distribution and duration of action. These efforts aim to enhance their efficacy in treating specific conditions .
Medicinal Chemistry and Drug Development
Neuroscience and Sleep Disorders
Green Synthesis and Functionalization
Organic Synthesis and Heterocyclic Chemistry
Cytotoxicity and Cancer Research
Pharmaceutical Optimization and Duration of Action
properties
IUPAC Name |
(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(11-3-5-16-6-4-11)18-9-12-7-17(14-1-2-14)8-13(12)10-18/h3-6,12-14H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJDFBLHRRUNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone |
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